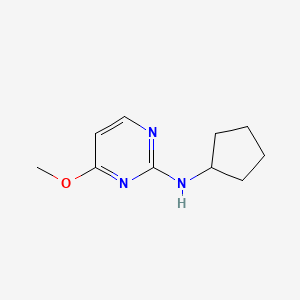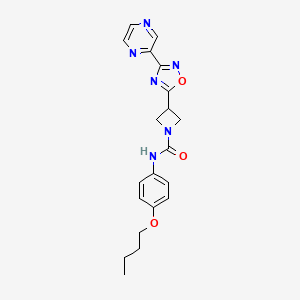
Methyl b-D-glucuronide sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl β-D-glucuronide sodium salt is a derivative of glucose where the hydroxyl groups at the C6 position are replaced by a carboxylate moiety. This compound is known for its ability to induce the production of the enzyme β-D-glucuronidase in Escherichia coli . It has significant applications in various scientific research fields, particularly in the detection and analysis of β-D-glucuronidase activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl β-D-glucuronide sodium salt can be synthesized through the esterification of glucuronic acid with methanol in the presence of a catalyst. The reaction typically involves the use of acidic or basic catalysts to facilitate the esterification process. The resulting methyl β-D-glucuronide is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of methyl β-D-glucuronide sodium salt involves large-scale esterification reactions followed by purification steps to ensure high purity. The process may include crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl β-D-glucuronide sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group back to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Glucuronic acid derivatives.
Reduction: Glucose derivatives.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl β-D-glucuronide sodium salt is widely used in scientific research, including:
Chemistry: It is used as a substrate in enzymatic reactions to study the activity of β-D-glucuronidase.
Biology: The compound is used in microbiological assays to detect the presence of Escherichia coli by inducing β-D-glucuronidase production.
Medicine: It is used in diagnostic tests to detect β-D-glucuronidase activity in clinical samples.
Wirkmechanismus
Methyl β-D-glucuronide sodium salt exerts its effects by inducing the production of β-D-glucuronidase in Escherichia coli. The enzyme β-D-glucuronidase hydrolyzes the glycosidic bond in methyl β-D-glucuronide, releasing methanol and glucuronic acid. This reaction is crucial for the detection and analysis of β-D-glucuronidase activity in various biological and environmental samples .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Hydroxyquinoline-β-D-glucuronic acid sodium salt
- 4-Nitrocatechol sulfate dipotassium salt
Uniqueness
Methyl β-D-glucuronide sodium salt is unique due to its specific ability to induce β-D-glucuronidase production in Escherichia coli, making it a valuable tool in microbiological assays and biosensor development. Its structural properties and reactivity also make it distinct from other glucuronide derivatives .
Eigenschaften
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCUKVSFZTPPA-UDGZVUODSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2979444.png)
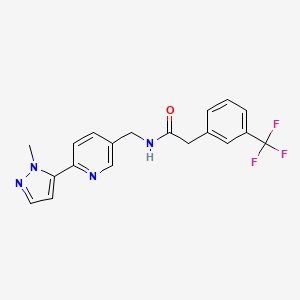
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979446.png)
![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979448.png)
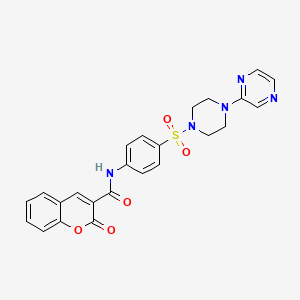
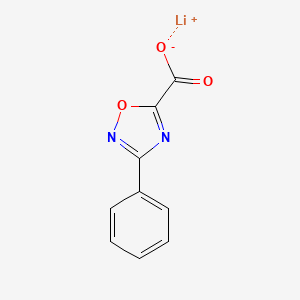
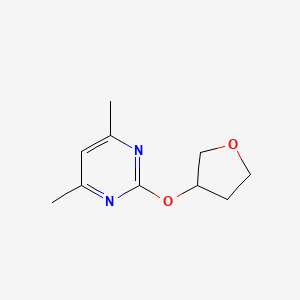
![4-bromo-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol](/img/structure/B2979456.png)
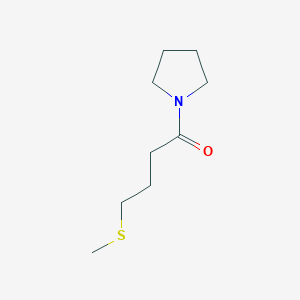
![(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide](/img/structure/B2979460.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2979462.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2979463.png)
